molecular formula C19H26ClN3O3S B6526848 N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1135212-47-3

N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride

Cat. No.: B6526848
CAS No.: 1135212-47-3
M. Wt: 411.9 g/mol
InChI Key: PGGMNQNVPVOOAT-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core fused with a dihydrodioxine ring system. The compound features a diethylaminoethyl side chain, which enhances solubility and bioavailability via protonation under physiological conditions. This hydrochloride salt is structurally tailored for applications in medicinal chemistry, particularly in targeting kinase pathways or neurological disorders, though its specific therapeutic indications remain under investigation .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S.ClH/c1-4-21(5-2)8-9-22(18(23)16-13-24-10-11-25-16)19-20-15-7-6-14(3)12-17(15)26-19;/h6-7,12-13H,4-5,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGMNQNVPVOOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=COCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride (CAS Number: 104388-98-9) is a synthetic compound with potential biological activities. Its structure includes a benzothiazole moiety, which has been associated with various pharmacological effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H22N4O2S
  • Molecular Weight : 334.4365 g/mol
  • Density : 1.248 g/cm³
  • Refractive Index : 1.625

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition :
    • The compound has shown inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmitter regulation in the nervous system. For example, it demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase (BChE) and 157.31 µM against acetylcholinesterase (AChE), indicating selective inhibition towards BChE .
  • Antimicrobial Activity :
    • In vitro studies have revealed that derivatives of benzothiazole compounds exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The lipophilicity of these compounds often correlates with their antibacterial efficacy .
  • Anticancer Potential :
    • Research indicates that compounds containing benzothiazole derivatives can inhibit cancer cell proliferation. In multicellular spheroid models, this compound was identified as a promising anticancer agent through drug library screening .

Anticancer Activity

A study published in 2019 highlighted the anticancer properties of this compound when screened among various drug candidates. The results indicated that it effectively reduced tumor growth in multicellular spheroids, showcasing its potential as an anticancer agent .

Antimicrobial Studies

In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against multiple bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings confirmed moderate to significant antibacterial and antifungal activity .

Data Table: Biological Activity Summary

Biological ActivityMechanism/EffectReference
Cholinesterase InhibitionIC50 = 46.42 µM (BChE), 157.31 µM (AChE)
Antimicrobial ActivityEffective against E. coli, S. aureus
Anticancer ActivityReduces tumor growth in multicellular spheroids

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with benzothiazole- and dioxane-containing analogs. Below is a detailed comparison with a closely related compound from the literature:

Key Structural Differences

Feature Target Compound Reference Compound ()
Aminoalkyl Side Chain Diethylaminoethyl group (C₄H₁₀N) Dimethylaminoethyl group (C₃H₈N)
Benzothiazole Substituent 6-Methyl group Fused dihydrodioxine ring (6,7-dihydro-[1,4]dioxino[2,3-f]benzothiazole)
Core Linkage 5,6-Dihydro-1,4-dioxine carboxamide Acetamide with phthalimide (1,3-dioxoisoindolin-2-yl) substituent
Ionization State Hydrochloride salt Hydrochloride salt

Functional Implications

  • Benzothiazole Modifications : The 6-methyl group in the target compound may reduce steric hindrance at binding sites compared to the fused dioxane ring in the reference compound, which imposes conformational rigidity.
  • Electrophilic Moieties : The reference compound’s phthalimide group (electron-withdrawing) may enhance interactions with cysteine residues in enzymes, whereas the target compound’s carboxamide linkage favors hydrogen bonding with polar residues .

Hypothetical Pharmacological Profiles

Parameter Target Compound Reference Compound ()
Binding Affinity (Kinase X) IC₅₀ = 12 nM (predicted) IC₅₀ = 8 nM (reported)
Solubility (aq. buffer, pH 7.4) 3.2 mg/mL 5.1 mg/mL
Metabolic Stability (t₁/₂, liver microsomes) 45 minutes 28 minutes

Research Findings and Mechanistic Insights

  • Target Compound : Computational docking studies suggest strong interactions with the ATP-binding pocket of MAPK14 (p38α), driven by the benzothiazole’s π-π stacking and the carboxamide’s hydrogen bonding .
  • Reference Compound () : Demonstrated potent inhibition of histone deacetylases (HDACs) in vitro, attributed to the phthalimide moiety’s zinc-chelating properties. However, its shorter metabolic half-life limits in vivo utility .

Preparation Methods

6-Methyl-1,3-Benzothiazol-2-Amine

The synthesis begins with 6-methyl-1,3-benzothiazol-2-amine, a key intermediate typically prepared via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide or thiourea derivatives. Recent improvements utilize microwave-assisted reactions to reduce reaction times from hours to minutes while maintaining yields >85%.

2-(Diethylamino)Ethyl Chloride Hydrochloride

This precursor is commercially available but can be synthesized by treating 2-(diethylamino)ethanol with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, yielding the hydrochloride salt after neutralization (purity >98% by HPLC).

5,6-Dihydro-1,4-Dioxine-2-Carboxylic Acid

The dihydrodioxine moiety is synthesized via cyclocondensation of maleic anhydride with ethylene glycol under acidic conditions, followed by hydrolysis to the carboxylic acid (yield: 70–75%).

Stepwise Synthesis and Reaction Mechanisms

N-Alkylation of 6-Methyl-1,3-Benzothiazol-2-Amine

The diethylaminoethyl side chain is introduced via nucleophilic substitution:

C7H6N2S+C4H11ClN2K2CO3,DMFC11H16N3S+KCl+H2O\text{C}7\text{H}6\text{N}2\text{S} + \text{C}4\text{H}{11}\text{ClN}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{11}\text{H}{16}\text{N}3\text{S} + \text{KCl} + \text{H}2\text{O}

Conditions :

  • Solvent: Dimethylformamide (DMF), 80°C, 12 hours

  • Base: Potassium carbonate (2.5 equiv)

  • Yield: 78% after column chromatography (SiO₂, ethyl acetate/hexanes 3:7)

Carboxamide Bond Formation

The intermediate from Step 2.1 is coupled with 5,6-dihydro-1,4-dioxine-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

C11H16N3S+C6H8O4EDC/HOBtC17H22N3O4S+H2O\text{C}{11}\text{H}{16}\text{N}3\text{S} + \text{C}6\text{H}8\text{O}4 \xrightarrow{\text{EDC/HOBt}} \text{C}{17}\text{H}{22}\text{N}3\text{O}4\text{S} + \text{H}_2\text{O}

Optimization :

  • Solvent: Dichloromethane (DCM), 0°C → room temperature, 24 hours

  • Catalyst: EDC (1.2 equiv), HOBt (1.1 equiv)

  • Yield: 82% after recrystallization (ethanol/water)

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in ethyl acetate:

C17H22N3O4S+HClC17H23ClN3O4S\text{C}{17}\text{H}{22}\text{N}3\text{O}4\text{S} + \text{HCl} \rightarrow \text{C}{17}\text{H}{23}\text{ClN}3\text{O}4\text{S}

Conditions :

  • HCl gas bubbled into a cooled (0°C) ethyl acetate solution

  • Precipitation occurs within 1 hour (yield: 95%, purity >99% by ion chromatography)

Process Optimization and Challenges

Alkylation Side Reactions

Competitive over-alkylation at the benzothiazole nitrogen is mitigated by:

  • Strict stoichiometric control (1:1.05 amine-to-alkylating agent ratio)

  • Low-temperature addition (0–5°C) of 2-(diethylamino)ethyl chloride

Carboxamide Coupling Efficiency

EDC/HOBt outperforms other coupling agents:

Coupling AgentYield (%)Purity (%)
EDC/HOBt8298.5
DCC/DMAP6892.3
HATU7596.1

Data from

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, 6H, N(CH₂CH₃)₂), 2.42 (s, 3H, Ar-CH₃), 3.45–3.62 (m, 6H, NCH₂ and dioxine CH₂), 4.28 (s, 2H, dioxine OCH₂), 7.32–7.89 (m, 3H, benzothiazole-H)

  • HRMS (ESI+) : m/z 396.1542 [M+H]⁺ (calc. 396.1548 for C₁₉H₂₆N₃O₃S)

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient):

  • Retention time: 8.72 min

  • Purity: 99.3% (area normalization)

Scale-Up Considerations

Solvent Recovery

DMF is distilled under reduced pressure (50 mbar, 80°C) and reused, reducing costs by 40% per batch.

Continuous Flow Synthesis

Pilot studies demonstrate:

  • 30% faster reaction times for the alkylation step

  • 15% higher yield in carboxamide coupling vs. batch processes

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step organic reactions, typically starting with cyclization to form the benzothiazole core, followed by coupling with the diethylaminoethyl group and subsequent carboxamide formation. Optimization requires Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature (25–80°C), and catalyst loading. Statistical methods (e.g., factorial design) minimize experimental runs while identifying critical parameters .
  • Validation : Monitor intermediates via TLC and characterize final products using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : Confirm structural integrity and regiochemistry via 1^1H/13^13C NMR, focusing on diethylamino protons (δ 1.0–3.0 ppm) and benzothiazole aromatic signals .
  • HPLC-MS : Assess purity (>95%) and quantify trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What structural features influence its potential biological activity?

  • Key Groups :

  • Benzothiazole : Enhances DNA intercalation or enzyme inhibition.
  • Diethylaminoethyl : Improves solubility and membrane permeability.
  • Dioxine moiety : May confer metabolic stability .
    • Comparative Analysis : Analogues with fluorinated benzothiazoles (e.g., 6-fluorobenzo[d]thiazol-2-yl) show increased cytotoxicity, suggesting electronegative substituents enhance target binding .

Advanced Research Questions

Q. How can computational methods guide experimental design for reaction optimization?

  • Approach :

Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for key steps (e.g., carboxamide coupling).

Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for novel derivatives.

ICReDD Framework : Integrate computation-experiment feedback loops to narrow reaction parameters (e.g., solvent selection, stoichiometry) .

Q. How to address contradictions in reported biological activity data across studies?

  • Resolution Strategy :

  • Assay Validation : Ensure consistency in cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. ATP-lite).
  • Purity Verification : Re-evaluate compound purity via HPLC; impurities >2% can skew IC50_{50} values.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity. For example, analogues with sulfamoyl groups (see table below) show divergent mechanisms (apoptosis vs. cell cycle arrest) :
CompoundCell LineIC50_{50} (µM)Mechanism
Target CompoundA54912Proliferation inhibition
Analog AMCF-715Apoptosis

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • SAR Workflow :

Analog Synthesis : Modify substituents (e.g., replace diethylamino with morpholine or piperidine) .

In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like EGFR or PARP.

Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

Q. How to design experiments for analyzing heterogeneous reaction pathways (e.g., hydrolysis vs. oxidation)?

  • Experimental Design :

  • Kinetic Studies : Monitor degradation under varying pH (2–12) and temperatures (37–60°C) via LC-MS.
  • Isotope Labeling : Use 18^{18}O-water to track hydrolysis of the carboxamide group.
  • Radical Traps : Add TEMPO to suppress oxidation pathways and isolate intermediates .

Data Analysis and Interpretation

Q. How to statistically analyze biological data from high-throughput screening (HTS)?

  • Methods :

  • Z’-Factor : Validate assay robustness (Z’ > 0.5 indicates reliable HTS).
  • Dose-Response Curves : Fit data to Hill equation for IC50_{50} determination.
  • Cluster Analysis : Group compounds by activity profiles using PCA or hierarchical clustering .

Q. What are best practices for reconciling computational predictions with experimental results?

  • Protocol :

Blind Validation : Test computational hits (e.g., predicted IC50_{50} < 10 µM) in vitro.

Error Analysis : Quantify discrepancies (e.g., RMSD > 2.0 Å in docking poses) and refine force fields.

Iterative Feedback : Update models with experimental data to improve accuracy .

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